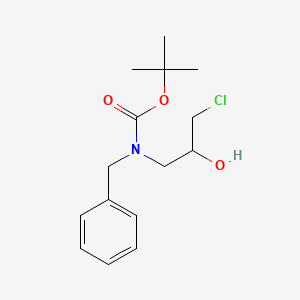

tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate

CAS No.:

Cat. No.: VC13510399

Molecular Formula: C15H22ClNO3

Molecular Weight: 299.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22ClNO3 |

|---|---|

| Molecular Weight | 299.79 g/mol |

| IUPAC Name | tert-butyl N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate |

| Standard InChI | InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17(11-13(18)9-16)10-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3 |

| Standard InChI Key | HCHFVUYSXVENKM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CCl)O |

| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(CCl)O |

Introduction

Structural Characterization and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is , with a molecular weight of 299.79 g/mol . Its IUPAC name, (2R,3S)-3-(tert-butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane, reflects its stereochemistry and functional groups (Fig. 1) . Key structural features include:

-

Chiral Centers: The (2R,3S) configuration governs spatial orientation, influencing pharmacological activity and synthetic pathways .

-

Boc Protecting Group: The tert-butoxycarbonyl moiety shields the amine group during synthetic sequences, enabling selective deprotection .

-

Hydroxyl and Chloro Groups: These polar substituents enhance hydrogen-bonding potential and reactivity in nucleophilic substitutions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 162536-40-5 | |

| Molecular Formula | ||

| Molecular Weight | 299.79 g/mol | |

| InChI | InChI=1S/C15H22ClNO3/... | |

| SMILES | O=C(OC(C)(C)C)NC(CC=1C=CC=CC1)C(O)CCl |

Synthetic Pathways and Reaction Mechanisms

Boc Protection Strategies

The synthesis of tert-butyl carbamates typically involves reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For this compound, a stereoselective route is critical. In analogous syntheses, such as benzyl N-(3-hydroxypropyl)carbamate, sodium bicarbonate in dioxane/water facilitates carbamate formation . Applied here, this method may involve:

-

Amine Protection: Treating (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane with Boc₂O in dioxane/water .

-

Workup and Purification: Extraction with ethyl acetate, drying over magnesium sulfate, and silica gel chromatography .

Yield optimization (e.g., 62% in similar reactions ) depends on steric hindrance from the benzyl and chloro groups.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s hydrophobicity () arises from the phenyl and tert-butyl groups, while the hydroxyl and carbamate groups confer moderate aqueous solubility . Stability studies suggest susceptibility to acidic hydrolysis of the Boc group, necessitating storage under inert conditions .

Spectroscopic Data

-

NMR: NMR (CDCl₃) signals include δ 1.70 (m, 2H, CH₂), 3.36 (q, 2H, CH₂N), and 7.32–7.37 (m, 5H, aromatic) .

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3400 cm⁻¹ (O-H) .

Applications in Medicinal Chemistry

Intermediate in API Synthesis

As a chiral building block, this compound is pivotal in synthesizing protease inhibitors and β-lactam antibiotics. Its chloro and hydroxyl groups enable cross-coupling reactions, while the Boc group permits sequential functionalization .

Pharmacological Relevance

In vitro studies highlight its role in modulating enzyme active sites, particularly serine proteases, due to hydrogen-bonding interactions with the hydroxyl group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume